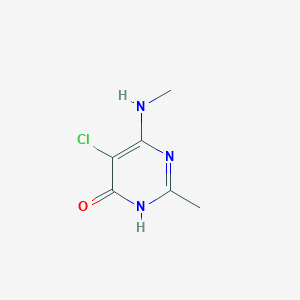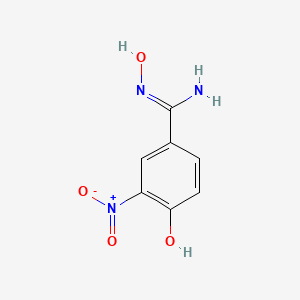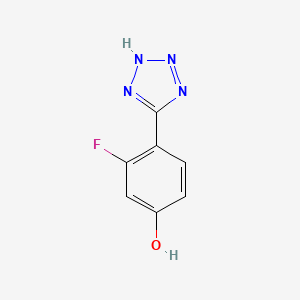![molecular formula C17H21BO2S B1418341 4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane CAS No. 1007847-76-8](/img/structure/B1418341.png)
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane
説明
Synthesis Analysis
The synthesis of similar compounds often involves borylation reactions . For example, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate .Chemical Reactions Analysis
Similar compounds are often used in Suzuki cross-coupling reactions and amination reactions . They can also be used in the coupling reactions with carbonyl compounds under Ir-catalyzed photoredox conditions .科学的研究の応用
Synthesis and Inhibitory Activity in Serine Proteases : Spencer et al. (2002) described the synthesis of 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes and their inhibitory activity against serine proteases like thrombin. These compounds exhibited no S–B coordination and only weak N–B coordination (Spencer et al., 2002).
Application in Polymer Synthesis : Yokozawa et al. (2011) investigated the polymerization of a derivative of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the synthesis of poly(3-hexylthiophene), a semiconductor polymer. This process involved a catalyst-transfer mechanism and produced polymers with uniform molecular weight, indicating its utility in precision polymer synthesis (Yokozawa et al., 2011).
Fluorescent Probe for H2O2 Detection in Living Cells : A study by Nie et al. (2020) focused on synthesizing a new 4-substituted pyrene derivative using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This compound showed sensitivity and selectivity for hydrogen peroxide (H2O2) and was successfully applied for H2O2 detection in living cells (Nie et al., 2020).
Molecular Structure Analysis : Coombs et al. (2006) prepared a compound involving 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and characterized it using X-ray diffraction. The study provided detailed insights into the molecular structure and interactions of such compounds (Coombs et al., 2006).
Synthesis of Boron-Containing Stilbenes : Das et al. (2015) synthesized a series of novel stilbene derivatives using 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. These compounds have potential applications in developing new materials for LCD technology and are being explored for therapeutic use in neurodegenerative diseases (Das et al., 2015).
作用機序
Target of Action
It’s known that this compound is often used in organic synthesis reactions , suggesting that its targets could be various organic compounds or functional groups within those compounds.
Mode of Action
The compound is known to participate in Suzuki coupling reactions . In these reactions, the compound acts as a boron source, enabling the formation of carbon-carbon bonds. This is achieved through the interaction of the compound with a palladium catalyst, which facilitates the transmetallation step of the Suzuki coupling .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura cross-coupling reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which are crucial in the synthesis of various organic compounds. The downstream effects of this reaction can vary widely depending on the specific compounds being synthesized.
Result of Action
The primary result of the action of 4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane is the formation of carbon-carbon bonds via the Suzuki coupling reaction . This enables the synthesis of a wide range of organic compounds. The specific molecular and cellular effects would depend on the compounds being synthesized.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the compound is air sensitive and hygroscopic, suggesting that it should be stored under inert gas and in a dry environment . Furthermore, the compound is used in reactions that typically require a palladium catalyst , indicating that the presence of this catalyst is a key factor in its action environment.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(thiophen-2-ylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO2S/c1-16(2)17(3,4)20-18(19-16)14-9-7-13(8-10-14)12-15-6-5-11-21-15/h5-11H,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJUSDABOPHYPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70656437 | |
| Record name | 4,4,5,5-Tetramethyl-2-{4-[(thiophen-2-yl)methyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-[4-(thien-2-ylmethyl)phenyl]-1,3,2-dioxaborolane | |
CAS RN |
1007847-76-8 | |
| Record name | 4,4,5,5-Tetramethyl-2-[4-(2-thienylmethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1007847-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4,5,5-Tetramethyl-2-{4-[(thiophen-2-yl)methyl]phenyl}-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70656437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Cyclopentyl-6',7'-dimethyl-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418258.png)


![2-(3,5-Dimethylpiperidin-1-yl)-9-(4-methylphenyl)-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1418264.png)

![1-(4-fluorobenzyl)-6-mercapto-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1418267.png)


![2-{[(2-Hydroxyethyl)thio]methyl}quinazolin-4-ol](/img/structure/B1418272.png)
![3-(4-Aminobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol](/img/structure/B1418273.png)

![1-(4-Hydroxy-10,10a-dihydropyrimido[1,2-a]benzimidazol-3-yl)ethanone](/img/structure/B1418279.png)
![N-(4-Fluorobenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418280.png)
![N-(3-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418281.png)